Methyl 4-(pyridin-4-yl)oxane-4-carboxylate
Description
Methyl 4-(pyridin-4-yl)oxane-4-carboxylate (CAS: 74650-71-8) is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a pyridin-4-yl group and a methyl ester moiety. This structure combines aromatic (pyridine) and aliphatic (oxane) components, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol (calculated).
Properties
IUPAC Name |
methyl 4-pyridin-4-yloxane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-11(14)12(4-8-16-9-5-12)10-2-6-13-7-3-10/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOUAILUEPKRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157768 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(4-pyridinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-69-4 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(4-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(4-pyridinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(pyridin-4-yl)oxane-4-carboxylate typically involves the reaction of pyridine derivatives with oxane derivatives under specific conditions. One common method involves the esterification of 4-(pyridin-4-yl)oxane-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyridin-4-yl)oxane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
Methyl 4-(pyridin-4-yl)oxane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Methyl 4-(pyridin-4-yl)oxane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Positional Isomers: Pyridin-2-yl vs. Pyridin-4-yl Substitution
Methyl 4-(pyridin-2-yl)oxane-4-carboxylate (CAS: 1393330-50-1) is a positional isomer of the target compound, differing in the pyridine substituent’s position (2-yl vs. 4-yl). Key distinctions include:
- Electronic Effects : The 4-pyridinyl group (para to nitrogen) exerts a stronger electron-withdrawing effect than the 2-pyridinyl (ortho), influencing reactivity in nucleophilic substitutions or metal-catalyzed couplings.
- Molecular Weight: Both isomers share the same molecular formula (C₁₂H₁₅NO₃) and weight (221.25 g/mol) .
| Property | Methyl 4-(pyridin-4-yl)oxane-4-carboxylate | Methyl 4-(pyridin-2-yl)oxane-4-carboxylate |
|---|---|---|
| CAS Number | 74650-71-8 | 1393330-50-1 |
| Pyridine Position | 4-yl | 2-yl |
| Molecular Weight (g/mol) | 221.25 | 221.25 |
| Key Applications | Pharmaceutical intermediates | Catalysis, ligand synthesis |
Functional Group Variations: Ester vs. Carboxylic Acid
4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic Acid (CAS: 1439899-52-1) replaces the methyl ester with a free carboxylic acid and introduces a methoxy group on the pyridine ring:
- Solubility : The carboxylic acid form is more polar, increasing aqueous solubility compared to the ester.
- Reactivity : The free acid is prone to decarboxylation under acidic conditions, whereas the ester is hydrolytically stable but can be cleaved enzymatically.
- Molecular Weight : 237.25 g/mol (vs. 221.25 g/mol for the ester), due to the methoxy group and acid functionality .
Substituent Modifications: Acetylsulfanyl vs. Pyridinyl
Methyl4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9) substitutes the pyridinyl group with an acetylsulfanyl-methyl chain:
Piperidine Derivatives: Hydroxyl and Salt Effects
Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride (CAS: 2138535-32-5) replaces pyridine with a hydroxylated piperidine ring and exists as a hydrochloride salt:
- Solubility : The hydrochloride salt enhances aqueous solubility (critical for drug formulations).
- Hydrogen Bonding : The hydroxyl group on piperidine facilitates interactions with biological targets (e.g., enzymes).
- Molecular Weight : 279.77 g/mol , significantly higher due to the piperidine and hydrochloride components .
Biological Activity
Methyl 4-(pyridin-4-yl)oxane-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H13NO3
- Molecular Weight : 219.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
- Receptor Modulation : It can bind to cellular receptors, affecting signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Regulation : this compound may influence gene expression, leading to changes in protein synthesis and cellular behavior.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, effective against various bacterial strains. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies using various cancer cell lines have indicated that the compound can induce apoptosis and inhibit cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 10 |
| A549 (lung cancer) | 20 |
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. The results indicated significant dose-dependent cytotoxicity, with mechanisms involving the activation of caspase pathways leading to apoptosis.
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of the compound against resistant bacterial strains. The findings highlighted its effectiveness in reducing bacterial load in infected tissues in animal models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
